molecular formula C16H14N2O3S3 B2563673 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 885910-62-3

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2563673
CAS No.: 885910-62-3
M. Wt: 378.48
InChI Key: PSTRKGXHWNLCAU-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring system substituted with a methylsulfonyl group at the 6-position and a phenylthioacetamide moiety at the 2-position

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as formic acid or acetic anhydride, under acidic or basic conditions.

    Introduction of the methylsulfonyl group: The benzo[d]thiazole intermediate is then subjected to sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the phenylthioacetamide moiety: The final step involves the reaction of the sulfonated benzo[d]thiazole with phenylthioacetic acid or its derivatives, typically in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzo[d]thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Methylthio derivatives

    Substitution: Various substituted benzo[d]thiazole derivatives

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Receptor binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can be compared with other benzo[d]thiazole derivatives, such as:

    N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide: Similar structure but with a phenylsulfonyl group instead of a phenylthio group.

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylamino)acetamide: Similar structure but with a phenylamino group instead of a phenylthio group.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-24(20,21)12-7-8-13-14(9-12)23-16(17-13)18-15(19)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTRKGXHWNLCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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